

4-Nitro-2-(trifluoromethyl)benzaldehyde

molecular weight

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Compound of Interest

Compound Name:	4-Nitro-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B1337675

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An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of **4-Nitro-2-(trifluoromethyl)benzaldehyde** (CAS No. 50551-17-2), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines robust protocols for its synthesis and purification, and provides expected analytical characterization data. Furthermore, it explores the strategic importance of this molecule in drug discovery, focusing on the synergistic effects of its trifluoromethyl and nitro functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile building block.

Introduction and Strategic Importance

4-Nitro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde featuring two powerful electron-withdrawing groups, a nitro group at the C4 position and a trifluoromethyl group at the C2 position. This specific substitution pattern renders the molecule a highly valuable and reactive intermediate in organic synthesis. The aldehyde functional group is activated towards nucleophilic attack, while the nitro group serves as a versatile synthetic handle, most commonly as a precursor to a primary amine via reduction.^[1]

In the context of drug development, the incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding

affinity.[2] The nitroaromatic scaffold itself is present in numerous bioactive compounds and is crucial for various therapeutic applications.[3][4] The unique ortho/para relationship of the functional groups in **4-Nitro-2-(trifluoromethyl)benzaldehyde** makes it a critical precursor for complex heterocyclic systems and substituted anilines that are central to the development of novel therapeutic agents.

Physicochemical and Safety Data

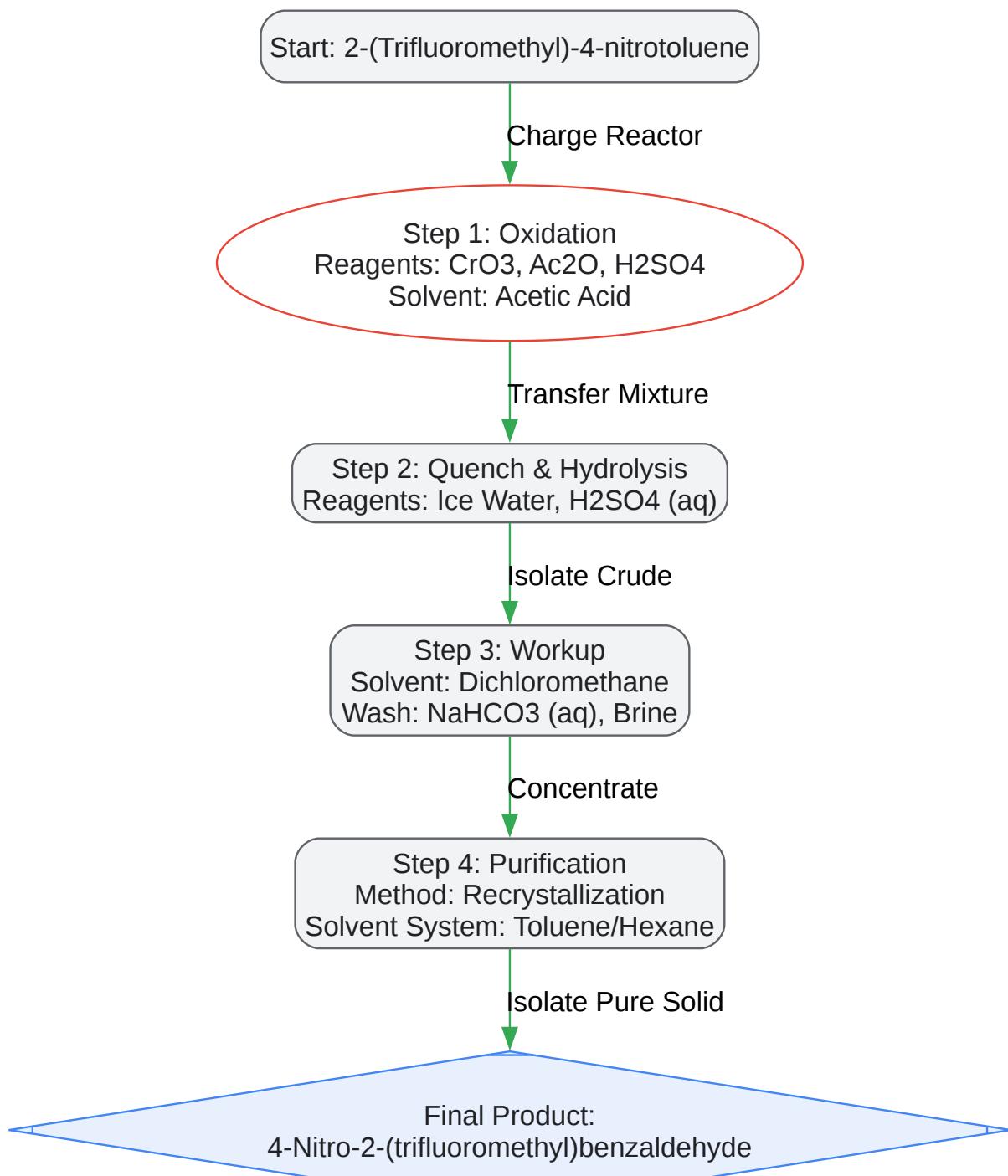
A summary of the key physical, chemical, and safety properties for **4-Nitro-2-(trifluoromethyl)benzaldehyde** is provided below.

Property	Value	Source(s)
IUPAC Name	4-nitro-2-(trifluoromethyl)benzaldehyde	[5]
CAS Number	50551-17-2	[5]
Molecular Formula	C ₈ H ₄ F ₃ NO ₃	[5][6]
Molecular Weight	219.12 g/mol	[5]
Physical Form	Solid	[7] (by analogy)
Melting Point	Not experimentally reported. The isomer, 2-Nitro-4-(trifluoromethyl)benzaldehyde, melts at 41-45 °C.	[7]
Predicted XlogP	2.1	[6]
GHS Hazard Codes	H302, H312, H315, H319, H332, H335	[5]
Hazard Statements	Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.	[5]

Synthesis and Purification Protocols

While a specific peer-reviewed synthesis for **4-Nitro-2-(trifluoromethyl)benzaldehyde** is not readily available, a robust and scalable protocol can be designed based on well-established methods for the oxidation of substituted nitrotoluenes, a standard transformation documented in *Organic Syntheses*.^{[8][9]} The most logical precursor is 2-(trifluoromethyl)-4-nitrotoluene.

Synthetic Workflow

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Caption: Workflow for the synthesis of **4-Nitro-2-(trifluoromethyl)benzaldehyde**.

Step-by-Step Synthesis Protocol: Oxidation of 2-(Trifluoromethyl)-4-nitrotoluene

Causality: This method converts the methyl group of the toluene precursor into an aldehyde via an intermediate diacetate, which is then hydrolyzed. Acetic anhydride acts as a trap for the initially formed aldehyde, preventing over-oxidation to the carboxylic acid.[\[9\]](#)

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add glacial acetic acid, acetic anhydride, and 2-(trifluoromethyl)-4-nitrotoluene. Cool the flask in an ice-water bath.
- Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the internal temperature is maintained below 10 °C.
- Oxidant Addition: Add chromium trioxide (CrO_3) in small portions via a powder funnel. The rate of addition must be carefully controlled to keep the temperature between 5-10 °C. This step is highly exothermic.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature until TLC or GC-MS analysis indicates the consumption of the starting material.
- Hydrolysis: Carefully pour the reaction mixture over a large volume of crushed ice. The intermediate diacetate will hydrolyze to the crude aldehyde. Add a solution of aqueous sulfuric acid and reflux the mixture for 45-60 minutes to ensure complete hydrolysis.[\[8\]](#)
- Workup: Cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any co-produced 4-nitro-2-(trifluoromethyl)benzoic acid), and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of a toluene/hexane solvent system allows the product to be soluble in hot toluene while

being insoluble in cold hexane, facilitating the formation of pure crystals upon cooling.[8]

- Solvent Selection: Dissolve the crude **4-Nitro-2-(trifluoromethyl)benzaldehyde** in a minimal amount of hot toluene.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
- Crystallization: Slowly add hexane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization

No experimentally-derived spectra for this specific isomer are publicly available. However, based on data from closely related analogs like 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, a highly accurate prediction of the key spectral features can be made.[10][11]

Expected ^1H and ^{13}C NMR Data

Rationale: The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will shift the aromatic protons and carbons downfield. The aldehyde proton will appear as a characteristic singlet above 10 ppm. The ^{13}C spectrum will show a quartet for the CF_3 carbon due to C-F coupling.[12][13]

Data Type	Expected Chemical Shift (δ , ppm) and Splitting
^1H NMR	~10.2 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H)
^{13}C NMR	~188 (-CHO), ~152 (C-NO ₂), ~138 (C-CHO), ~135 (q, C-CF ₃), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (q, $^{1}\text{JCF} \approx 273$ Hz, -CF ₃)
^{19}F NMR	A singlet is expected around -62 to -64 ppm relative to CFCl ₃ .

Expected FT-IR Data

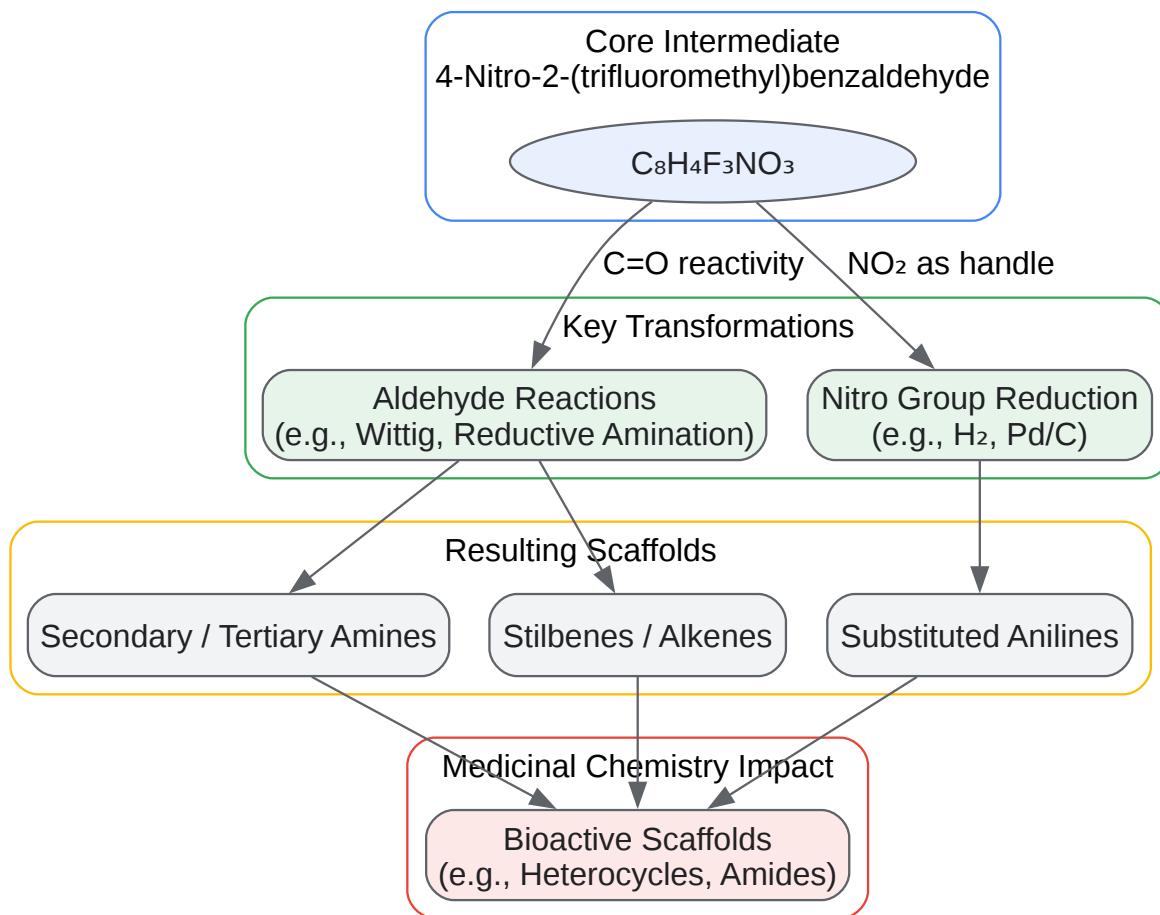
Rationale: The FT-IR spectrum will be dominated by strong absorptions corresponding to the key functional groups. The C=O stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro group are particularly diagnostic.

Functional Group	Expected Wavenumber (cm ⁻¹)	Characteristic Intensity
Aldehyde C-H Stretch	~2850, ~2750	Medium
Aldehyde C=O Stretch	~1710	Strong
Nitro N=O Asymmetric Stretch	~1530	Strong
Nitro N=O Symmetric Stretch	~1350	Strong
C-F Stretches	~1320, ~1170, ~1130	Strong
Aromatic C=C Stretches	~1610	Medium

Applications in Drug Development & Medicinal Chemistry

The synthetic utility of **4-Nitro-2-(trifluoromethyl)benzaldehyde** is rooted in the distinct reactivity of its three functional components: the aldehyde, the nitro group, and the

trifluoromethyl group.



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Caption: Strategic role of **4-Nitro-2-(trifluoromethyl)benzaldehyde** in medicinal chemistry.

- Precursor to Bioactive Anilines: The most critical application is the reduction of the nitro group to form 2-(trifluoromethyl)-4-aminobenzaldehyde or its derivatives. This transformation unlocks access to a synthetically versatile aniline, which can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic cores common in pharmaceuticals.^[1]
- Carbon Chain Elongation: The electrophilic aldehyde is an excellent substrate for carbon-carbon bond-forming reactions. For instance, the Wittig reaction can convert the aldehyde

into an alkene, providing a scaffold for stilbene-like structures or extending carbon chains for further functionalization.[14]

- Scaffold for Drug Candidates: The 2-nitro-4-trifluoromethylbenzoyl structural motif is found in the drug Nitisinone, used to treat hereditary tyrosinemia type 1. This highlights the pharmacological relevance of scaffolds directly accessible from this intermediate.

Safe Handling and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [7]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. The compound should be stored separately from strong oxidizing agents and bases.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Avoid generating dust.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

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